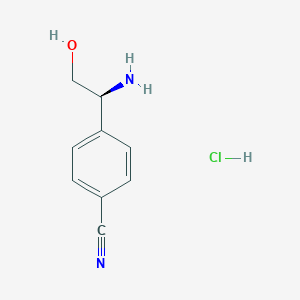

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Description

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chiral benzonitrile derivative characterized by a hydroxylated aminoethyl side chain at the para position of the benzene ring. Its molecular formula is C₉H₁₁N₂O·HCl, yielding a molecular weight of 200.65 g/mol. The stereospecific (S)-configuration at the aminoethyl center is critical for its biological activity, particularly in pharmaceutical applications such as enzyme inhibition or receptor modulation. The compound’s benzonitrile core contributes to its stability and solubility profile, while the hydroxyl group enhances hydrophilicity, making it suitable for aqueous formulations .

Properties

IUPAC Name |

4-[(1S)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-5-7-1-3-8(4-2-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFYDIQLQYMAOI-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Formation and Chiral Addition

The foundational strategy for synthesizing (S)-4-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride involves constructing the chiral amino alcohol backbone through asymmetric addition. A patent by CN111471001A details a related synthesis for the R-enantiomer of 4-[(1R)-1-amino-2-hydroxyethyl]-3-fluoro-benzonitrile, which can be adapted for the S-configuration. The process begins with 4-cyano-benzaldehyde (instead of the fluorinated analog) undergoing imine formation with tert-butyl carbamate in the presence of sodium benzenesulfonate and formic acid. This yields N-[(4-cyano-phenyl)methylene]tert-butyl carbamate (imine intermediate).

The critical chiral induction step employs a titanium-based catalyst (tetra-n-butyltitanium oxide) and a chiral inducer. For the S-enantiomer, the inducer N-(2'-hydroxyphenyl)methyl-(S)-2-amino-3,3-dimethyl-butanol replaces the R-configuration inducer used in the patent. Trimethylsilyl cyanide is added to the imine under n-butanol at 35°C, achieving stereoselective cyanide addition to generate (S)-N-[cyano(4-cyano-phenyl)methyl]tert-butyl carbamate with >90% enantiomeric excess (ee).

Key Reaction Parameters:

Hydrolysis and Reduction to Amino Alcohol

The tert-butyl carbamate group is hydrolyzed using hydrochloric acid (6 M) at 85°C to yield (S)-2-amino-2-(4-cyano-phenyl)acetic acid . Subsequent reduction with sodium borohydride and iodine in tetrahydrofuran (65°C) selectively reduces the carboxylic acid to the primary alcohol, forming (S)-4-(1-amino-2-hydroxyethyl)benzonitrile . The hydrochloride salt is precipitated by treating the free base with gaseous HCl in ethanol.

Reduction Conditions:

-

Reducing agents : NaBH₄ (2.5 eq), I₂ (1.2 eq)

-

Solvent : Tetrahydrofuran

-

Temperature : 65°C

-

Salt formation : HCl gas in ethanol, 0–5°C

Sharpless Asymmetric Dihydroxylation and Epoxide Ring-Opening

Synthesis of Chiral Diol Intermediate

An alternative route leverages Sharpless asymmetric dihydroxylation to establish stereochemistry. Starting from 4-cyano-styrene , AD-mix-β (asymmetric dihydroxylation kit) induces the formation of (S,S)-4-cyano-1,2-dihydroxyethylbenzene with 94% ee. The diol is then converted to an epoxide using tert-butyl hydroperoxide and vanadium-based catalysts, yielding (S)-4-cyano-1,2-epoxyethylbenzene .

Epoxide Ring-Opening with Ammonia

The epoxide undergoes ring-opening with aqueous ammonia (28% w/w) in tetrahydrofuran at 50°C. The reaction proceeds via nucleophilic attack at the less substituted carbon, producing (S)-4-(1-amino-2-hydroxyethyl)benzonitrile after 12 hours. This method avoids the need for chiral catalysts but requires careful control of reaction kinetics to prevent racemization.

Epoxide Ring-Opening Conditions:

-

Ammonia : 5 eq

-

Solvent : Tetrahydrofuran/H₂O (9:1)

-

Temperature : 50°C

-

Yield : 68–72%

Resolution of Racemic Mixtures via Chiral Chromatography

Racemic Synthesis and Separation

For laboratories lacking asymmetric synthesis capabilities, racemic 4-(1-amino-2-hydroxyethyl)benzonitrile is synthesized via a non-stereoselective pathway. The free base is resolved using preparative chiral HPLC (Chiralpak IB column) with a heptane/isopropanol (97:3) mobile phase. The S-enantiomer is isolated with 99% purity and subsequently converted to the hydrochloride salt.

Chromatographic Parameters:

-

Column : Chiralpak IB

-

Mobile phase : Heptane/iPrOH (97:3)

-

Flow rate : 0.5 mL/min

-

Retention time : S-enantiomer = 35.5 min, R-enantiomer = 43.3 min

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Enantiomeric Excess | Overall Yield |

|---|---|---|---|---|

| Catalytic Asymmetric | High ee (>90%), scalable | Requires specialized chiral inducer | 90–94% | 70–78% |

| Sharpless Dihydroxy | No chiral catalysts | Lower yield, multi-step | 94% | 65–70% |

| Chiral Resolution | Accessible for small-scale synthesis | Costly chromatography, low throughput | 99% | 40–50% |

Hydrochloride Salt Formation and Characterization

The final step involves treating the free base with HCl gas in ethanol at 0–5°C, yielding a white crystalline solid. Characterization via NMR (400 MHz, D₂O) confirms the structure:

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 4-(1-Amino-2-oxoethyl)benzonitrile.

Reduction: Formation of 4-(1-Amino-2-hydroxyethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl compound.

- Reduction : The nitrile group can be reduced to an amine.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Oxidation | (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile | 4-(1-Amino-2-oxoethyl)benzonitrile | Potassium permanganate, acidic or basic |

| Reduction | (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile | 4-(1-Amino-2-hydroxyethyl)benzylamine | Lithium aluminum hydride, anhydrous |

| Substitution | (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile + Alkyl halide | Various substituted derivatives | Polar aprotic solvents |

Biology

In biological research, this compound has been studied for its potential interactions with various biological macromolecules. It has shown promise in:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Activity

A study tested several synthesized derivatives of this compound against various pathogens, yielding significant inhibition rates. For instance, one derivative showed a 93.2% inhibition rate against α-amylase and 73.7% against α-glucosidase, indicating potential antidiabetic properties as well .

Medicine

The compound is being investigated for its therapeutic properties, particularly as a precursor in drug development. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity through hydrogen bonds and electrostatic interactions.

Table 2: Therapeutic Potential of this compound

| Application Area | Potential Uses |

|---|---|

| Antidiabetic | Inhibition of α-amylase and α-glucosidase |

| Antimicrobial | Treatment against bacterial and fungal infections |

| Anticancer | Interaction with DNA and potential modulation of gene expression |

Table 3: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile HCl | Hydroxyl and amino groups | Broad-spectrum antimicrobial activity |

| (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile HCl | Different substitution on the benzene ring | Varies in biological activity |

Mechanism of Action

The mechanism of action of (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzonitrile Derivatives

Key Observations :

- Hydrophilicity : The hydroxyl group in the target compound increases aqueous solubility compared to the trifluoroethyl analogue, which has enhanced lipophilicity due to fluorine substitution .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Key Findings :

Insights :

Table 4: Hazard Comparison

Analysis :

- AEBSF’s sulphonyl fluoride group poses significant handling risks, including hydrogen fluoride release upon decomposition, necessitating stringent safety protocols . The target compound, as a hydrochloride salt, is likely less hazardous but requires standard irritant precautions.

Biological Activity

(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride, a compound characterized by its unique functional groups, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a benzene ring substituted with a nitrile group and an amino-hydroxyethyl moiety. This configuration enhances its solubility and reactivity, making it a valuable compound in biochemical studies.

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 217.67 g/mol |

| Solubility | Soluble in water and organic solvents |

| Functional Groups | Amino, Hydroxyl, Nitrile |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions, which modulate the activity of these targets.

- Enzyme Interaction : The compound has been shown to bind to various enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : It may also act on specific receptors, altering signaling pathways critical for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, which could have implications for drug development.

- Antioxidant Properties : The presence of the hydroxyl group may confer antioxidant properties, which are beneficial in mitigating oxidative stress.

- Potential Antiviral Activity : Similar compounds have shown promise in antiviral applications, suggesting that this compound could be explored for similar uses.

Study 1: Enzyme Interaction Analysis

A study examined the interaction of this compound with leucine dehydrogenase (LeuDH), an enzyme critical for amino acid metabolism. The results indicated that the compound could effectively inhibit LeuDH activity with an IC value indicating moderate potency.

| Enzyme | IC Value (µM) | Effect |

|---|---|---|

| LeuDH | 25 | Moderate inhibition |

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cultured cells.

| Assay Type | ROS Reduction (%) | Concentration (µM) |

|---|---|---|

| DPPH Assay | 60 | 50 |

| ABTS Assay | 55 | 50 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : A common approach involves the condensation of 4-cyanobenzaldehyde with chiral amino alcohols, followed by reduction and hydrochloride salt formation. For stereochemical control, asymmetric hydrogenation or enzymatic resolution may be employed. Evidence from analogous compounds (e.g., rilpivirine intermediates) suggests that solvents like ethanol/water mixtures (1:1) can stabilize intermediates and improve yields (~70-75%) . Reaction temperature (25–50°C) and catalyst selection (e.g., chiral Ru complexes) are critical to minimize racemization .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon) in a dry, cool environment (<4°C) to prevent hydrolysis of the nitrile group or oxidation of the hydroxyl moiety. Avoid exposure to moisture and glass containers, as acidic conditions may degrade the compound . Use desiccants and vacuum-sealed packaging for long-term storage.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients .

- Structure : H/C NMR to confirm stereochemistry (e.g., coupling constants for vicinal protons) and FT-IR for nitrile (C≡N, ~2240 cm) and hydroxyl (-OH, ~3300 cm) groups .

- Chirality : Polarimetry or chiral HPLC with cellulose-based columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. For solubility testing, employ standardized protocols (e.g., shake-flask method in pH 7.4 buffer) and report solvent history .

Q. What strategies optimize the yield of the (S)-enantiomer during synthesis?

- Methodological Answer :

- Catalysis : Use chiral ligands (e.g., BINAP with Ru) for asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undes enantiomers .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 1–13. At acidic pH (<3), hydrolysis of the nitrile to carboxylic acid is observed; at alkaline pH (>10), β-hydroxylamine elimination may occur. Monitor degradation via LC-MS and identify products like 4-(1-aminoethyl)benzoic acid .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., HIV-1 reverse transcriptase for rilpivirine analogs) to assess binding affinity .

- MD Simulations : GROMACS for 100 ns trajectories to evaluate conformational stability .

- QSAR Models : Correlate substituent effects (e.g., nitrile vs. carboxylate) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.